molecular formula C13H10Br2N8O2S4 B11093192 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11093192
M. Wt: 598.3 g/mol
InChI Key: FXFXYBIZDUXYSR-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic or basic conditions.

    Introduction of Amino and Sulfanyl Groups: The amino and sulfanyl groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines and thiols.

    Coupling with Pyridine Derivatives: The coupling of the thiadiazole ring with pyridine derivatives is achieved through condensation reactions, often facilitated by coupling agents like EDCI or DCC.

    Final Acylation: The final step involves the acylation of the intermediate compound to introduce the acetamide group, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Coupling Agents: EDCI, DCC.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various functionalized thiadiazoles.

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar functional groups.

    2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Another thiadiazole derivative with different substituents.

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with a similar heterocyclic structure but different functional groups.

Uniqueness

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its complex structure, which includes multiple thiadiazole rings and various functional groups

Properties

Molecular Formula

C13H10Br2N8O2S4

Molecular Weight

598.3 g/mol

IUPAC Name

2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

InChI

InChI=1S/C13H10Br2N8O2S4/c14-5-1-6(15)9(17-2-5)18-7(24)3-27-13-23-21-11(29-13)19-8(25)4-26-12-22-20-10(16)28-12/h1-2H,3-4H2,(H2,16,20)(H,17,18,24)(H,19,21,25)

InChI Key

FXFXYBIZDUXYSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N)Br

Origin of Product

United States

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